4-(Chloromethyl)phenyl isocyanate

Description

Significance and Research Trajectories within Substituted Phenyl Isocyanate Chemistry

Substituted phenyl isocyanates are a class of aromatic compounds that play a crucial role in the synthesis of a wide array of organic molecules and polymers. nih.gov The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and other derivatives, respectively. wikipedia.orgnoaa.govresearchgate.net This reactivity is fundamental to the production of polyurethanes, one of the most versatile classes of polymers with applications ranging from foams and elastomers to coatings and adhesives. nih.gov

The research trajectories in the field of substituted phenyl isocyanates are focused on several key areas. One significant trend is the development of cleaner and more efficient synthetic routes to these compounds, moving away from hazardous reagents like phosgene (B1210022). researchgate.net The thermal decomposition of carbamates is a promising alternative that is being actively investigated. researchgate.netresearchgate.net

Furthermore, the introduction of various substituents onto the phenyl ring allows for the fine-tuning of the isocyanate's reactivity and the incorporation of additional functionalities into the final products. This has led to the use of substituted phenyl isocyanates in the synthesis of biologically active compounds, including potential therapeutic agents. For instance, they are key intermediates in the preparation of various pharmaceuticals. The ability to introduce specific functional groups via the substituent on the phenyl ring is a powerful tool for medicinal chemists.

Overview of Core Structural Features and Reactivity Principles for Academic Inquiry

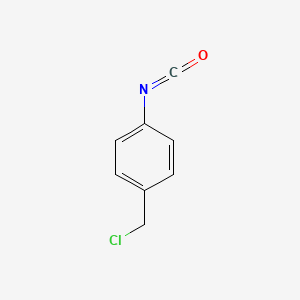

The academic inquiry into 4-(Chloromethyl)phenyl isocyanate is centered on its two key functional groups: the isocyanate group and the chloromethyl group.

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. The general reactivity of isocyanates involves the addition of a nucleophile to the carbon-nitrogen double bond. For example, the reaction with an alcohol yields a carbamate (B1207046), a reaction that is central to polyurethane chemistry. wikipedia.org Similarly, reaction with an amine produces a urea (B33335) derivative. The mechanism of these reactions has been a subject of detailed kinetic and theoretical studies.

The chloromethyl group (-CH₂Cl) , being a benzylic chloride, is a reactive electrophile in its own right. Benzylic chlorides are known to be effective alkylating agents in organic synthesis. wikipedia.orgcommonorganicchemistry.com The chlorine atom can be displaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the introduction of the substituted benzyl (B1604629) group into various molecules. This functionality is utilized for creating ethers, esters, and for the benzylation of amines and other nucleophilic species. wikipedia.org

The bifunctionality of this compound allows for sequential or, in some cases, simultaneous reactions at both the isocyanate and chloromethyl sites. This dual reactivity opens up possibilities for the synthesis of complex molecules and polymers with unique architectures. For example, the isocyanate group can be used to anchor the molecule to a polymer backbone or a surface, while the chloromethyl group remains available for further functionalization. A study on the treatment of graphite (B72142) oxide with phenyl isocyanates bearing a p-chloromethyl group demonstrated that this bifunctionality can lead to crosslinking of adjacent layers. utexas.edu

The interplay between the two functional groups, including the electronic effects of the chloromethyl group on the reactivity of the isocyanate, is an area of academic interest. The electron-withdrawing nature of the chloromethyl group can influence the electrophilicity of the isocyanate carbon, thereby affecting its reaction rates with various nucleophiles.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClNO | nih.gov |

| Molecular Weight | 167.59 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 29173-65-7 | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 1-(chloromethyl)-4-isocyanatobenzene | nih.gov |

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 32-33 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.216 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYMZHLTKVXPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369845 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29173-65-7 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design

Phosgenation-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) or phosgene equivalents is the most traditional and widely practiced method for the production of isocyanates. This approach is characterized by its efficiency and high yields but requires stringent safety precautions due to the extreme toxicity of phosgene gas. wikipedia.org

On both industrial and laboratory scales, the primary method for synthesizing aryl isocyanates involves the reaction of a primary amine with phosgene (COCl₂). For 4-(Chloromethyl)phenyl isocyanate, the corresponding precursor is 4-(chloromethyl)benzylamine. The reaction typically proceeds in an inert solvent, such as toluene (B28343) or chlorobenzene.

R-NH₂ + COCl₂ → R-NCO + 2 HCl wikipedia.org

A common laboratory substitute for gaseous phosgene is triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC). nih.gov Triphosgene is a stable, crystalline solid that is easier and safer to handle, and it decomposes in the presence of a catalyst (like activated carbon) or a nucleophile (like an amine) to generate phosgene in situ. nih.govresearchgate.net The synthesis of a structurally similar compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, utilizes triphosgene in dichloromethane (B109758) (DCM) with triethylamine (B128534) as a base to capture the HCl byproduct. chemicalbook.com A similar protocol would be applicable for the synthesis of this compound.

Table 1: Representative Conditions for Phosgenation-Based Synthesis

| Parameter | Details | Reference |

| Precursor | 4-(chloromethyl)benzylamine | researchgate.netnih.gov |

| Reagent | Phosgene (COCl₂) or Triphosgene (BTC) | wikipedia.orgchemicalbook.com |

| Solvent | Dichloromethane (DCM), Toluene | nih.govchemicalbook.com |

| Base | Triethylamine, Pyridine | chemicalbook.comnih.gov |

| Mechanism | Formation of carbamoyl (B1232498) chloride followed by thermal elimination of HCl. | wikipedia.org |

To circumvent the hazards associated with storing and handling large quantities of phosgene, several methods have been developed to generate it on-demand within the reaction vessel. These in situ techniques enhance laboratory safety.

One prominent method involves the use of trichloromethyl chloroformate , also known as diphosgene. It is a less volatile liquid compared to phosgene and can be used as a direct substitute in reactions with amines to form isocyanates under milder conditions. nih.gov

Another approach is the photochemical oxidation of chloroform (B151607) (CHCl₃). This process uses UV light to convert chloroform into phosgene, which can then be immediately consumed in the reaction with the amine. This "photo-on-demand" phosgenation minimizes the amount of free phosgene present at any given time.

Chloride ions have also been shown to catalyze the synthesis of phosgene from carbon monoxide and elemental chlorine at room temperature, offering another potential route for controlled, in situ generation.

Non-Phosgene Synthetic Approaches for Isocyanates

Growing concerns over the toxicity of phosgene have driven research into alternative synthetic routes that avoid its use entirely. These methods often rely on rearrangement reactions or the oxidation of different functional groups.

The oxidation of isonitriles (or isocyanides, R-N≡C) to isocyanates (R-N=C=O) presents a theoretical non-phosgene pathway. Isonitriles are isomers of nitriles and possess a carbene-like carbon atom that can undergo various insertion reactions. wikipedia.org While the synthesis of isonitriles from primary amines (via the carbylamine reaction) or from N-substituted formamides is well-established, their subsequent oxidation to isocyanates is less commonly employed as a standard synthetic route compared to other methods. wikipedia.orgorganic-chemistry.org The reaction would involve an oxidant capable of inserting an oxygen atom into the isonitrile functional group. However, this route is not as extensively documented or utilized for isocyanate synthesis as phosgenation or rearrangement-based methods.

Chloromethyl chloroformate (ClCH₂OCOCl) itself can be considered a precursor, though its synthesis is challenging. orgsyn.org More commonly, phosgene surrogates like trichloromethyl chloroformate are employed. The reaction of an amine with trichloromethyl chloroformate provides a convenient route to isocyanates. nih.gov This method is particularly useful for synthesizing isocyanates from aliphatic amines and serves as a safer alternative to phosgene. nih.gov The reaction mechanism is analogous to phosgenation, where the chloroformate acts as the carbonyl source.

Another related reagent is chlorosulfonyl isocyanate (CSI, ClSO₂NCO), which is prepared from cyanogen (B1215507) chloride and sulfur trioxide. wikipedia.org CSI is a highly reactive compound that can engage in various transformations, although its direct use to generate simple aryl isocyanates is less common than its application in cycloadditions to form β-lactams. wikipedia.org

A powerful non-phosgene route for converting carboxylic acids into isocyanates is the Curtius rearrangement . wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the expulsion of nitrogen gas. wikipedia.orgrsc.org The key advantage is the complete retention of configuration in the migrating group. wikipedia.org

For the synthesis of this compound, the starting material would be 4-(chloromethyl)benzoic acid. prepchem.com The process involves two main steps:

Formation of the Acyl Azide: The carboxylic acid is first converted into an activated derivative, such as an acyl chloride, which is then reacted with an azide salt (e.g., sodium azide). Alternatively, a one-pot procedure can be employed using reagents like diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) to directly convert the carboxylic acid into the acyl azide. organic-chemistry.orgnih.gov

Rearrangement: The acyl azide is then heated in an inert solvent (like toluene or benzene), causing it to rearrange into the isocyanate and release nitrogen gas. chemicalbook.com

The resulting isocyanate can be isolated or used directly in subsequent reactions. organic-chemistry.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Curtius Rearrangement for Isocyanate Synthesis

| Parameter | Details | Reference |

| Precursor | 4-(chloromethyl)benzoic acid | prepchem.com |

| Key Intermediate | 4-(chloromethyl)benzoyl azide | wikipedia.orgorganic-chemistry.org |

| Reagents | 1. Oxalyl chloride, then Sodium Azide (NaN₃) 2. Diphenylphosphoryl azide (DPPA) | nih.govchemicalbook.com |

| Conditions | Thermal (heating in inert solvent) or Photochemical | wikipedia.org |

| Byproduct | Nitrogen gas (N₂) | wikipedia.org |

Lossen Rearrangement Methodologies

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgnumberanalytics.comnumberanalytics.com This transformation proceeds through the treatment of the hydroxamic acid with an activating agent, followed by rearrangement to yield the isocyanate. numberanalytics.comnumberanalytics.com The isocyanate can then be used in subsequent reactions to produce various nitrogen-containing compounds. wikipedia.orgquora.com

The general mechanism of the Lossen rearrangement involves the initial formation of an O-acyl, sulfonyl, or phosphoryl derivative of the hydroxamic acid. quora.com This is followed by deprotonation with a base to form an anion, which then undergoes a concerted rearrangement. During this rearrangement, the R group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the leaving group (the carboxylate or sulfonate). This process results in the formation of the isocyanate. wikipedia.org

Several factors can influence the rate and yield of the Lossen rearrangement, including the nature of the hydroxamic acid substrate, the choice of the activating agent, and the reaction conditions such as solvent and temperature. numberanalytics.com While traditionally requiring activating agents, recent studies have shown that the rearrangement can also occur directly from free hydroxamic acids under thermal conditions in the presence of a base, offering a more environmentally friendly approach. rsc.org

In the context of synthesizing this compound, the starting material would be 4-(chloromethyl)benzohydroxamic acid. The application of the Lossen rearrangement to this specific substrate would lead to the desired isocyanate. The reaction can be mediated by various reagents, including the use of carbonyldiimidazole (CDI), which provides a mild and experimentally simple method with imidazole (B134444) and carbon dioxide as the only stoichiometric byproducts. researchgate.net

Table 1: Key Aspects of the Lossen Rearrangement

| Feature | Description |

|---|---|

| Reaction Type | Rearrangement |

| Reactant | Hydroxamic acid or its derivative |

| Product | Isocyanate |

| Key Intermediate | Isocyanate |

| Mechanism | Concerted rearrangement involving migration of a group from carbonyl carbon to nitrogen |

| Activating Agents | Acylating agents, sulfonylating agents, phosphorylating agents, carbonyldiimidazole (CDI) |

| Conditions | Basic or thermal |

This table summarizes the fundamental characteristics of the Lossen rearrangement.

Strategic Precursor Design for Introduction of the Chloromethyl Group

The synthesis of this compound necessitates the strategic introduction of the chloromethyl group onto the aromatic ring. A primary method for achieving this is through chloromethylation of a suitable aromatic precursor. chempanda.com

The Blanc chloromethylation is a widely used reaction for introducing a chloromethyl group onto aromatic compounds. chempanda.com This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. mdpi.com However, this method can sometimes lead to the formation of byproducts.

An alternative approach involves the use of chloromethyl methyl ether (CMME) as the chloromethylating agent. chempanda.com CMME can be generated in situ from dimethoxymethane (B151124) and an acyl chloride, which is then reacted with the aromatic compound in the presence of a Lewis acid. chempanda.com For deactivated aromatic compounds, specific catalysts like ferric chloride or stannic chloride can be employed. google.com

Another strategy for introducing the chloromethyl group is the chlorination of a methyl group already present on the aromatic ring. For instance, p-xylene (B151628) can be selectively chlorinated at one of the methyl groups to yield 1-(chloromethyl)-4-methylbenzene. mdpi.com This can be achieved using various chlorinating agents, including N-chlorosuccinimide (NCS) or through visible light-mediated reactions with N,N-dichloroacetamide. mdpi.com

A plausible synthetic route starting from 2-chlorobenzotrifluoride (B151601) involves a three-step reaction to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound. chemicalbook.com This highlights that multi-step syntheses are common for such substituted phenyl isocyanates.

Table 2: Methods for Introducing the Chloromethyl Group

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Blanc Chloromethylation | Formaldehyde, Hydrogen Chloride | Lewis Acids (e.g., ZnCl₂) | A classic method for direct chloromethylation of aromatic rings. |

| Chloromethylation with CMME | Chloromethyl methyl ether (CMME) | Lewis Acids (e.g., FeCl₃, SnCl₄) | Useful for various aromatic substrates, including deactivated ones. |

| Chlorination of a Methyl Group | N-chlorosuccinimide (NCS), N,N-dichloroacetamide | Radical initiators or visible light | Selective chlorination of a benzylic methyl group. |

This table outlines common methods for the introduction of a chloromethyl group onto an aromatic ring.

Chemical Reactivity and Mechanistic Studies

Isocyanate Functional Group Reactivity

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes the central carbon atom highly susceptible to nucleophilic attack. youtube.com The general reactivity of isocyanates involves addition to the C=N double bond.

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles. With strong nucleophiles, the reaction typically proceeds via direct attack on the carbonyl carbon, followed by protonation of the resulting anion. youtube.com In the presence of an acid catalyst, even weak nucleophiles can react; the acid protonates the oxygen atom, increasing the electrophilicity of the carbonyl carbon. youtube.com

Formation of Carbamates: Alcohols react with isocyanates to form carbamates. In the case of 4-(Chloromethyl)phenyl isocyanate, reaction with an alcohol (R-OH) yields the corresponding N-(4-(chloromethyl)phenyl)carbamate.

Formation of Ureas: Amines react with isocyanates to produce ureas. The reaction of this compound with a primary or secondary amine (R-NH2 or R2NH) results in the formation of a substituted urea (B33335) derivative.

These nucleophilic addition reactions are fundamental to the use of isocyanates in the synthesis of polyurethanes and other polymers. mdpi.comresearchgate.net

Isocyanates can undergo cycloaddition reactions. While [4+1] cycloadditions involving isocyanides are well-documented for synthesizing various heterocycles, isocyanates themselves can participate in other cycloaddition pathways. rsc.org For instance, the dimerization of isocyanates to form uretdiones is a [2+2] cycloaddition reaction. This process can be catalyzed by phosphines. sci-hub.st While the trimer is often the thermodynamically favored product, the dimer can be the kinetically controlled product. sci-hub.st The dimerization of aromatic isocyanates can occur slowly upon standing, even without a catalyst. sci-hub.st

Isocyanates can oligomerize, with the most common process being cyclotrimerization to form a stable six-membered isocyanurate ring. google.com This reaction enhances properties like thermal stability and flame retardancy in materials like polyurethane foams. nih.govresearchgate.net

A variety of catalysts are known to promote the cyclotrimerization of isocyanates. rsc.orgrsc.org

Fluoride-Catalyzed Trimerization: Fluoride (B91410) salts, such as cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF), have been shown to be effective catalysts for the trimerization of aromatic isocyanates. acs.orgacs.orgdatapdf.com These catalysts are highly active and selective, leading to high yields of the corresponding isocyanurate. acs.orggoogle.com For example, the trimerization of phenyl isocyanate using CsF at room temperature yields triphenyl isocyanurate in high yield with only a small amount of dimer byproduct. acs.org The reaction can be carried out at temperatures ranging from room temperature to 150°C. google.com

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CsF | None | 25 | 24 | 91 |

| CsF | None | 100 | 1 | 95 |

| TBAF | THF | 25 | 1 | 95 |

| TBAF | CH2Cl2 | 25 | 1 | 94 |

Hexamethyldisilazane (HMDS)-Catalyzed Trimerization: HMDS is another effective catalyst for the trimerization of alkyl isocyanates. researchgate.net A key advantage of using HMDS is that the resulting isocyanurate is not contaminated by the catalyst or its byproducts. researchgate.net The actual catalytic species is believed to be a trimethylsilylamine, which is formed from the initial reaction between HMDS and the isocyanate. researchgate.net However, it has been noted that N-silylamines show very little activity for the cyclotrimerization of aromatic isocyanates like phenyl isocyanate. google.com

Other catalysts for isocyanate trimerization include tertiary amines, phosphines, alkali metal carboxylates, and various organometallic complexes. sci-hub.stresearchgate.net

The generally accepted mechanism for the anionic cyclotrimerization of aromatic isocyanates involves the initial nucleophilic attack of a catalyst on the isocyanate's carbonyl carbon. nih.gov This forms an anionic intermediate that then reacts with two more isocyanate molecules before cyclizing to form the isocyanurate ring. nih.gov

In fluoride-catalyzed trimerization, the highly nucleophilic fluoride ion is thought to attack the electrophilic carbon of the isocyanate. datapdf.com In acetate-initiated trimerization, studies have shown that the acetate (B1210297) is a precatalyst, and the actual catalytic species are deprotonated amide species formed during the reaction. nih.gov Similarly, in the HMDS-catalyzed process, the true catalyst is believed to be trimethylsilyloctylamine, which results from the initial condensation of HMDS with the isocyanate. researchgate.net

In some catalytic systems, such as those involving certain aluminum complexes, the mechanism is proposed to be a repeated coordination-insertion process. rsc.org The formation of allophanate (B1242929) intermediates has also been identified as a pathway to isocyanurate formation, particularly in the presence of alcohols. rsc.org

The trimerization of isocyanates to form isocyanurates is a thermodynamically favorable process. The isocyanurate ring is more stable than the corresponding uretdione (dimer) due to reduced ring strain. sci-hub.st The thermal stability of polyurethane materials is significantly improved by the incorporation of isocyanurate structures. nih.govresearchgate.net The thermal decomposition of carbamates to produce isocyanates is an area of study, suggesting that the reverse reaction, the formation of carbamates from isocyanates, is exothermic. mdpi.com The trimerization reaction itself is also an exothermic process.

Oligomerization and Cyclotrimerization Processes

Chloromethyl Functional Group Reactivity

The chloromethyl group attached to the phenyl ring exhibits reactivity characteristic of a benzylic halide, which is significantly enhanced by the electron-withdrawing nature of the para-substituted isocyanate group. This positioning facilitates nucleophilic substitution reactions, making it a valuable electrophilic partner in a variety of chemical transformations.

The benzylic chloride moiety of this compound readily undergoes nucleophilic substitution (SN) reactions with a wide range of nucleophiles. This reactivity is strategically employed to introduce the phenyl isocyanate functionality onto other molecules or to initiate polymerization processes. For instance, the chloromethyl group can serve as an initiator for cationic ring-opening polymerization (CROP). An initiator containing a 4-(chloromethyl)phenyl group has been used to synthesize poly(2-oxazoline) macroinitiators. mdpi.com In this process, the chloromethyl group initiates the polymerization of 2-oxazoline monomers, leading to a polymer chain with a terminal phenyl isocyanate group, ready for further functionalization. mdpi.com

The strategic utility of these substitution reactions lies in the ability to covalently link the isocyanate group to various substrates, including polymers, surfaces, and biomolecules, through a stable carbon-heteroatom or carbon-carbon bond.

Table 1: Representative Substitution Reactions of the Chloromethyl Group

| Nucleophile | Product Type | Potential Application |

| Alcohols (ROH) | Benzyl (B1604629) ether | Synthesis of functional monomers |

| Amines (RNH₂) | Benzylamine | Ligand synthesis, precursor to other functional groups |

| Thiolates (RS⁻) | Thioether | Surface modification, synthesis of sulfur-containing compounds |

| Carboxylates (RCOO⁻) | Benzyl ester | Protecting group strategies, linker chemistry |

| Azides (N₃⁻) | Benzyl azide (B81097) | "Click" chemistry, synthesis of nitrogen-containing heterocycles |

The chloromethyl group is a key precursor for the synthesis of various heterocyclic systems. While direct synthesis of benzo-oxazine derivatives using this compound is not extensively documented, its reactive nature allows for plausible synthetic routes. For example, it could react with an o-aminophenol derivative. The initial step would likely be the alkylation of the phenolic oxygen or the amino nitrogen by the chloromethyl group. Subsequent intramolecular cyclization, involving the isocyanate moiety reacting with the remaining nucleophilic group (either the amine or the hydroxyl group), would lead to the formation of a benzoxazine (B1645224) ring system. The synthesis of substituted 4H-benzo[d] nih.govrsc.orgoxazines has been achieved through methods like the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, highlighting the interest in this class of heterocycles. nih.gov

Dual Reactivity and Orthogonal Functionalization Strategies of the Compound

A significant feature of this compound is its dual reactivity, stemming from two chemically distinct and chemoselective functional groups: the highly electrophilic isocyanate and the moderately electrophilic benzylic chloride. This arrangement allows for orthogonal functionalization, a strategy where each functional group can be reacted independently and selectively without interfering with the other. nih.govnih.gov

This orthogonality enables the stepwise construction of complex molecules. For example, the isocyanate group can first be reacted with a primary alcohol to form a stable urethane (B1682113) linkage, leaving the chloromethyl group untouched. Subsequently, the chloromethyl group can undergo a nucleophilic substitution reaction with a different nucleophile. Conversely, the chloromethyl group can be reacted first, for instance, in a substitution reaction, followed by the reaction of the isocyanate group. This controlled, stepwise reactivity is highly valuable in materials science and medicinal chemistry for creating well-defined multifunctional structures. nih.gov

Table 2: Hypothetical Orthogonal Functionalization Strategy

| Step | Reagent | Reacting Group | Product |

| 1 | R¹-OH (e.g., Ethanol) | Isocyanate (-NCO) | 4-(Chloromethyl)phenyl carbamate (B1207046) |

| 2 | R²-NH₂ (e.g., Aniline) | Chloromethyl (-CH₂Cl) | Urethane-linked secondary amine |

Investigation of Undesired Side Reactions (e.g., Hydrolysis) and Strategies for Suppression

Despite its synthetic utility, the high reactivity of the isocyanate group can lead to undesired side reactions, with hydrolysis being the most common. The presence of even trace amounts of water can lead to a cascade of reactions that consume the starting material and generate impurities.

The hydrolysis of a phenyl isocyanate begins with the nucleophilic attack of water on the isocyanate carbon, forming an unstable carbamic acid intermediate. rsc.orgmdpi.com This intermediate rapidly decarboxylates to yield a primary amine (4-aminobenzyl chloride in this case) and carbon dioxide. The newly formed amine is itself a potent nucleophile and can react with another molecule of isocyanate to form a disubstituted urea, a common and often difficult-to-remove byproduct. mdpi.comresearchgate.netresearchgate.net

Further side reactions can occur, especially at elevated temperatures or in the presence of catalysts. The urethane products formed from reactions with alcohols can react with excess isocyanate to form allophanates. Similarly, the urea byproducts can react with more isocyanate to generate biuret (B89757) structures. researchgate.netresearchgate.net These side reactions can lead to cross-linking and the formation of complex, insoluble materials. mdpi.com

Strategies for Suppression:

Anhydrous Conditions: The most critical strategy is the rigorous exclusion of moisture. This involves using oven-dried glassware, anhydrous solvents, and performing reactions under an inert atmosphere (e.g., nitrogen or argon). google.com

Control of Stoichiometry: Careful control over the molar ratios of reactants can minimize the presence of excess isocyanate, which could participate in allophanate or biuret formation.

Temperature Control: Isocyanate side reactions are often accelerated at higher temperatures. Maintaining a low to moderate reaction temperature can help to favor the desired reaction pathway. researchgate.net

Purification of Reagents: Ensuring the purity of all starting materials and solvents to remove nucleophilic impurities is essential.

Table 3: Common Side Reactions of this compound

| Reactant | Intermediate/Product | Side Product Type |

| Water (H₂O) | Carbamic acid → Primary amine | Urea |

| Urethane | - | Allophanate |

| Urea | - | Biuret |

Derivatization and Functionalization Strategies

Conjugation with Biomolecules: Amino Acids and Proteins

The isocyanate group of 4-(chloromethyl)phenyl isocyanate reacts readily with nucleophilic groups present in biomolecules, such as the primary and secondary amines found in amino acids and proteins. This reaction leads to the formation of stable urea (B33335) linkages, effectively conjugating the phenyl isocyanate moiety to the biomolecule.

Research on analogous compounds, such as 4-methylphenyl isocyanate (4-MPI), provides insight into this process. When reacted with amino acids, 4-MPI forms N-aryl carbamoyl (B1232498) adducts. nih.gov For instance, it reacts with the tripeptide valyl-glycyl-glycine and individual amino acids like valine, aspartic acid, cysteine, lysine, tyrosine, and serine to yield the corresponding carbamoylated products. nih.gov The primary reaction site is typically the N-terminal amino group of a peptide or the amino group in the side chain of amino acids like lysine. nih.gov This conjugation is significant for applications such as the development of dosimeters to monitor exposure to isocyanates, where blood protein adducts can serve as markers. nih.gov

The reaction between an arylisocyanate and an amino acid results in a stable adduct that can be analyzed to quantify exposure or to study the biological activity of the modified molecule. nih.gov The stability of these adducts can be tested under various hydrolytic conditions (acidic and basic) to release the parent amine, which can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The dual functionality of this compound offers an additional advantage: after conjugation via the isocyanate group, the chloromethyl group remains available for subsequent reactions, allowing for the attachment of other labels, cross-linkers, or reporter molecules.

Table 1: Examples of Amino Acid Adducts with Aryl Isocyanates

This table is based on adducts formed with the analogous compound 4-methylphenyl isocyanate.

| Amino Acid/Peptide | Resulting Adduct Structure Name | Reference |

|---|---|---|

| L-Valine | N-(4-methylphenyl)carbamoyl-L-valine | nih.gov |

| L-Aspartic Acid | N-(4-methylphenyl)carbamoyl-L-aspartic acid | nih.gov |

| N-acetyl-L-cysteine | N-acetyl-S-(4-methylphenyl)carbamoyl-L-cysteine | nih.gov |

| N-acetyl-L-lysine | N-acetyl-N'-(4-methylphenyl)carbamoyl-lysine | nih.gov |

| Valyl-glycyl-glycine | N-(4-methylphenyl)carbamoyl-L-valyl-glycyl-glycine | nih.gov |

Surface Modification and Immobilization Techniques

The reactivity of this compound is harnessed to modify and functionalize various surfaces, imparting new chemical and physical properties.

In the field of separation science, the inner surfaces of fused silica (B1680970) capillaries are often chemically modified to create stationary phases for chromatography. While direct studies using this compound are not prevalent, the principles of silica surface chemistry allow for its application. The surface of silica is rich in silanol (B1196071) (Si-OH) groups. These groups can be reacted directly with the isocyanate moiety of this compound to form a carbamate (B1207046) linkage, although this reaction often requires anhydrous conditions and elevated temperatures.

A more common strategy involves a two-step process. First, the silica surface is aminated using reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov This process introduces primary amine groups onto the surface. These amine groups can then readily react with the isocyanate group of this compound under mild conditions to form a stable urea bond. The result is a silica surface functionalized with pendant chloromethylphenyl groups. This modified surface can be used as a unique stationary phase itself, or the reactive chloromethyl group can be used to immobilize other molecules, such as chiral selectors, affinity ligands, or other chromatographic phases, providing a versatile platform for creating custom capillary columns for open-tubular liquid chromatography (OT-LC) or capillary electrochromatography (CEC). nih.gov

Graphene oxide (GO) is a derivative of graphene that bears various oxygen-containing functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and epoxide groups, on its surface. These groups serve as anchor points for covalent functionalization. The isocyanate group of this compound can react with the hydroxyl groups on the GO surface to form carbamate esters. This reaction effectively grafts the chloromethylphenyl moiety onto the GO nanoplatelets.

This functionalization strategy is analogous to methods using other bifunctional reagents to modify GO. For example, 4-hydrazinobenzenesulfonic acid has been used to simultaneously reduce and functionalize GO, grafting sulfonic acid groups onto its surface. mdpi.com Similarly, grafting this compound introduces a reactive "handle" (the chloromethyl group) onto the GO sheets. This handle can be used for subsequent chemical transformations, such as nucleophilic substitution reactions, to attach polymers, biomolecules, or nanoparticles. This approach allows for the engineering of GO-based hybrid materials with tailored properties for applications in polymer nanocomposites, sensors, and biomedical devices. mdpi.com

Design and Application of Blocked Isocyanates for Controlled Reactivity

The high reactivity of isocyanates can be undesirable in certain applications where a delayed or triggered reaction is needed. "Blocked isocyanates" are compounds in which the isocyanate group is temporarily reacted with a protecting group (a blocking agent). The resulting bond is thermally labile, and upon heating to a specific deblocking temperature, it cleaves to regenerate the free isocyanate and the blocking agent. core.ac.ukmdpi.com

This compound can be reacted with various active hydrogen compounds to form blocked isocyanates. The choice of blocking agent determines the temperature at which the isocyanate is released. This allows for precise control over the initiation of curing or cross-linking reactions in formulations like coatings, adhesives, and elastomers. For example, blocking with phenols results in adducts that deblock at temperatures between 120-160°C, while using ε-caprolactam yields adducts that dissociate between 130-160°C. mdpi.com Oximes are another class of blocking agents that release the isocyanate at lower temperatures. mdpi.com This strategy enables the formulation of stable, one-component systems that are unreactive at ambient temperatures but cure rapidly upon heating. The chloromethyl group on the aromatic ring remains unaffected by this process, providing an additional site for functionalization.

Table 2: Common Blocking Agents and Typical Deblocking Temperatures for Isocyanates

| Blocking Agent | Chemical Class | Typical Deblocking Temperature Range (°C) | Reference |

|---|---|---|---|

| Phenols | Aromatic Alcohol | 120 - 160 | mdpi.com |

| ε-Caprolactam | Lactam | 130 - 160 | mdpi.com |

| Methyl Ethyl Ketoxime (MEKO) | Oxime | 110 - 140 | mdpi.com |

| Pyrazoles | Heterocycle | 110 - 130 | mdpi.com |

| Alcohols | Alcohol | >200 | core.ac.uk |

The reaction between a thiol and an isocyanate to form a thiocarbamate is a highly efficient and rapid "click" reaction. rsc.orgusm.edursc.org This reaction proceeds quickly, often in minutes at room temperature, especially in the presence of a base catalyst like triethylamine (B128534) (NEt₃). curtin.edu.au It offers a powerful tool for post-polymerization modification.

A polymer can be synthesized using a monomer containing an isocyanate group, or a polymer with pendant groups that can be converted to isocyanates. This isocyanate-functionalized polymer can then be treated with a variety of thiol-containing molecules to introduce new functionalities. For example, a polymer bearing pendant phenyl isocyanate groups (which could be derived from a monomer structurally related to this compound) can be quantitatively modified by reacting it with thiols that carry fluorescent dyes, bioactive peptides, or groups that alter solubility. curtin.edu.au This modular approach allows for the creation of a diverse library of functional polymers from a single parent polymer, making it a versatile strategy for developing advanced materials for surfaces, drug delivery, and tissue engineering. rsc.orgdntb.gov.ua The chloromethyl group in the parent compound adds another layer of potential modification, either before or after the thiol-isocyanate click reaction.

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The unique structure of 4-(chloromethyl)phenyl isocyanate makes it an ideal starting material for the synthesis of various heterocyclic compounds. These structures are often of significant interest in medicinal chemistry and materials science.

Precursor for Pyrimido[5,4-c]quinolin-4(3H)-one Derivatives

Pyrimido[5,4-c]quinoline-4(3H)-one derivatives are a class of compounds that have garnered attention for their potential biological activities. bohrium.comresearchgate.net The synthesis of these molecules often involves the construction of a quinoline (B57606) ring system followed by the annulation of a pyrimidine (B1678525) ring. This compound can be utilized in multistep synthetic sequences to introduce the necessary functionalities for the formation of the pyrimido[5,4-c]quinolin-4(3H)-one core. For instance, a series of these derivatives with substitutions at the 2 and 3 positions were synthesized and evaluated for their in vitro antiproliferative activities against several human cancer cell lines. nih.gov The majority of these compounds demonstrated moderate inhibitory effects on tumor growth. nih.gov

| Derivative | Target Cell Line | IC50 (µM) |

| 7e | KB | 4.9 |

| 7e | CNE2 | 13.8 |

| 7e | MGC-803 | 4.8 |

| 7e | GLC-82 | 7.88 |

| 7e | MDA-MB-453 | 18.2 |

| 7e | MCF-7 | 10.1 |

This table presents the half maximal inhibitory concentration (IC50) values for compound 7e against various cancer cell lines, indicating its potential as an anti-tumor agent. nih.gov

Preparation of Isothiocyanates

Isothiocyanates are valuable intermediates in organic synthesis and are known for their diverse biological activities. nih.gov While not a direct conversion of this compound itself, the isocyanate group is a key functional group in the broader synthesis of various isothiocyanates. A general and efficient one-pot protocol for preparing a wide array of alkyl and aryl isothiocyanates from their corresponding primary amines has been developed. beilstein-journals.org This process involves the in situ generation of a dithiocarbamate (B8719985) salt from the amine by reaction with carbon disulfide, followed by elimination to form the isothiocyanate product using a desulfurylation reagent. nih.govbeilstein-journals.orgorganic-chemistry.org The choice of solvent is critical for the successful formation of the dithiocarbamate salt, especially for electron-deficient substrates. beilstein-journals.org

Synthesis of N-Substituted 2-(Benzotriazol-1-yl)acetamides

The reaction of 1-(chloromethyl)benzotriazole with isocyanates, including those with structures analogous to this compound, can be promoted by samarium diiodide (SmI2) to produce N-substituted 2-(benzotriazol-1-yl)acetamides in good yields under mild and neutral conditions. researchgate.net This reaction highlights the utility of the isocyanate group in forming amide linkages. The benzotriazole (B28993) moiety in these products is a versatile functional group that can participate in a variety of subsequent chemical transformations. itmedicalteam.plnih.gov

Carbonyl Chemistry and Organometallic Reagent Interactions

The electrophilic carbon atom of the isocyanate group in this compound readily reacts with nucleophiles, including organometallic reagents. This reactivity is fundamental to its application in carbonyl chemistry.

Grignard Reagent Addition for Highly Substituted Amides

Grignard reagents, which are powerful nucleophiles, can add to the carbonyl group of isocyanates. masterorganicchemistry.com This reaction provides a direct route to the synthesis of highly substituted amides after an aqueous workup. The reaction of a Grignard reagent with this compound would result in the formation of an N-aryl amide, where the aryl group is substituted with a chloromethyl group. This chloromethyl group can then be further functionalized, offering a pathway to a diverse range of complex molecules. The addition of Grignard reagents to nitriles, a related reaction, also leads to the formation of ketones after hydrolysis. masterorganicchemistry.com

Role as a Versatile Chemical Building Block in Multistep Syntheses

This compound stands out as a bifunctional reagent of significant value in advanced organic synthesis. Its utility as a versatile building block stems from the presence of two distinct reactive sites: the highly electrophilic isocyanate group (–N=C=O) and the reactive benzylic chloride (–CH₂Cl). This dual functionality allows for a programmed, stepwise approach to the construction of complex molecules, where each functional group can be addressed under different reaction conditions.

The isocyanate group readily reacts with a wide array of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. The chloromethyl group, on the other hand, is an excellent electrophile for nucleophilic substitution reactions. This orthogonal reactivity is the cornerstone of its application in multistep syntheses, enabling chemists to first tether the molecule via the isocyanate group and then use the chloromethyl site for further elaboration or as a reactive anchor.

A notable application of this building block is in the synthesis of potential anticancer agents. sigmaaldrich.com For instance, it has been employed in the creation of carbamate derivatives of Hoechst 33258, a fluorescent dye known to bind to the minor groove of DNA. sigmaaldrich.com In this context, this compound acts as a crucial linker. The isocyanate function is used to connect to the core Hoechst 33258 structure, while the chloromethyl group remains available for subsequent reactions, potentially to attach other functionalities aimed at enhancing the compound's therapeutic profile. sigmaaldrich.com

Another documented use is in the anomeric O-acylation of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a sugar component of lipopolysaccharides in Gram-negative bacteria. sigmaaldrich.com This reaction highlights the ability of the isocyanate to engage with hydroxyl groups on complex biomolecules, affixing the chloromethylphenyl moiety. The attached chloromethyl group can then serve as a handle for further chemical modifications, such as the introduction of reporter tags or other bioactive components.

The strategic application of this compound in multistep synthesis is summarized in the table below, illustrating its reaction with primary nucleophiles and the potential for subsequent modifications.

| Initial Nucleophile | Targeted Functional Group | Initial Product Linkage | Example of Subsequent Reaction at Chloromethyl Site |

| Alcohol (R-OH) | Isocyanate (-NCO) | Carbamate | Nucleophilic substitution with an azide (B81097) (e.g., NaN₃) to form an aryl azide. |

| Amine (R-NH₂) | Isocyanate (-NCO) | Urea | Reaction with a secondary amine to form a tertiary amine. |

| Thiol (R-SH) | Isocyanate (-NCO) | Thiocarbamate | Alkylation of a carboxylate salt to form an ester. |

| Carboxylate (R-COO⁻) | Chloromethyl (-CH₂Cl) | Ester | Reaction of the isocyanate group with water to form an amine. |

This strategic, sequential reactivity allows for the efficient assembly of elaborate molecular architectures that are central to drug discovery and materials science. The ability to introduce a reactive handle in a controlled manner makes this compound an invaluable tool for synthetic chemists.

Role in Polymer Chemistry and Materials Science

Monomer for Polyurethane Synthesis and Related Copolymers

Polyurethanes are a class of polymers formed through the addition polymerization reaction between an isocyanate and a polyol. researchgate.netyoutube.com The fundamental reaction involves the addition of the alcohol's hydroxyl (-OH) group across the isocyanate's nitrogen-carbon double bond (-N=C=O) to form a urethane (B1682113) linkage. researchgate.net The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and polyol monomers used. mdpi.comnih.gov

4-(Chloromethyl)phenyl isocyanate can function as a monofunctional isocyanate monomer. When reacted with a polyol, it can act as a chain-terminating agent or be used to introduce the chloromethyl functionality as a pendant group along a polymer backbone, depending on the stoichiometry and the other monomers present. For instance, in a system with a diol and a diisocyanate, adding this compound would cap some of the growing polymer chains.

Alternatively, it can be used to synthesize functional prepolymers. An isocyanate-terminated prepolymer can be formed by reacting a diol with an excess of a diisocyanate, followed by reaction with this compound to introduce the chloromethyl group at the chain ends. Such functional prepolymers are valuable building blocks for more complex macromolecular architectures. youtube.comgoogle.com

The synthesis of novel polyurethanes often involves the reaction of various diisocyanates, including both aromatic types like 4,4'-diphenylmethane diisocyanate (MDI) and toluene (B28343) 2,4-diisocyanate (TDI), and aliphatic types like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), with custom-synthesized diols. koreascience.kr The incorporation of a functional monomer like this compound allows for the introduction of specific chemical handles for post-polymerization modification.

Table 1: Common Diisocyanates in Polyurethane Synthesis

| Diisocyanate | Abbreviation | Type |

|---|---|---|

| 4,4'-Diphenylmethane diisocyanate | MDI | Aromatic |

| Toluene 2,4-diisocyanate | TDI | Aromatic |

| Isophorone diisocyanate | IPDI | Aliphatic |

Controlled Radical Polymerizations of Isocyanate-Functional Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduwikipedia.orgnih.govsigmaaldrich.com A key component in ATRP is the initiator, which is typically an alkyl halide. wikipedia.orgnih.gov

The chloromethyl group (-CH₂Cl) on this compound makes it an ideal candidate to act as an initiator for ATRP. cmu.eduwikipedia.org The carbon-chlorine bond can be homolytically cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of vinyl monomers like styrenes, acrylates, and methacrylates. cmu.eduwikipedia.org

This functionality allows for the synthesis of block copolymers. For example, this compound can initiate the polymerization of a monomer like styrene (B11656) to form a polystyrene chain with an isocyanate group at one end (PS-NCO). This isocyanate-functionalized macromonomer can then react with a polymer containing hydroxyl or amine end groups (e.g., hydroxyl-terminated polyethylene (B3416737) glycol, PEG-OH) to form a diblock copolymer (e.g., PS-b-PEG). researchgate.net This "grafting from" approach, initiated by the chloromethyl group, is a powerful strategy for creating complex polymer architectures.

The presence of the highly reactive isocyanate group requires careful selection of polymerization conditions to prevent side reactions. However, CRP of monomers bearing unprotected isocyanate groups has been successfully demonstrated, indicating the feasibility of such polymerizations.

Reactive Blending for Polymer Toughening and Enhanced Interfacial Compatibility

Most polymers are immiscible, leading to blends with poor mechanical properties due to weak adhesion between the different phases. kpi.ua Reactive blending is a technique used to improve the compatibility and adhesion between polymer phases by forming copolymers in-situ at the interface during melt processing. taylorfrancis.comiupac.orgresearchgate.netmdpi.comresearchgate.net

This compound can act as a reactive compatibilizer. Its isocyanate group can react with functional groups such as hydroxyl (-OH), amine (-NH₂), or carboxylic acid (-COOH) present in one of the polymer phases (e.g., polyesters, polyamides, or functionalized polyolefins). kpi.uataylorfrancis.commdpi.com This reaction grafts the phenyl chloromethyl group onto one type of polymer chain at the interface. The aromatic ring and the chloromethyl group can then interact favorably with the second polymer phase, creating a bridge between the two immiscible polymers.

Table 2: Functional Groups Reactive with Isocyanates in Polymer Blends

| Polymer Type | Reactive Functional Group |

|---|---|

| Polyesters (e.g., PET, PBT) | Hydroxyl (-OH), Carboxyl (-COOH) |

| Polyamides (e.g., PA6) | Amine (-NH₂), Carboxyl (-COOH) |

| Functionalized Polyolefins | Grafted Maleic Anhydride (B1165640), Hydroxyl |

Crosslinking Applications in Polymer and Hybrid Materials Engineering

Crosslinking is a process that forms a three-dimensional polymer network, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the material. Isocyanates are widely used as crosslinking agents in various polymer systems. chimicalombarda.commaflon.comrudolf-duraner.com.trstortgroup.com

One common crosslinking mechanism involving isocyanates is the formation of a thermally stable isocyanurate ring through the cyclotrimerization of three isocyanate groups. This is often used to create highly crosslinked polyisocyanurate (PIR) foams with excellent thermal and fire resistance.

The dual functionality of this compound offers unique opportunities for creating novel crosslinked materials. nih.govresearchgate.net The isocyanate group can react with polyols or other functional polymers to form an initial network. Subsequently, the chloromethyl group can participate in a second, independent crosslinking reaction. For example, the chloromethyl groups can be converted to quaternary ammonium (B1175870) salts, which can then undergo further reactions, or they can react with nucleophiles on other polymer chains. A patent describes a functional isocyanate crosslinking agent containing quaternary ammonium cations prepared from raw materials including 5-chloromethylsalicylaldehyde, highlighting the utility of the chloromethyl group in creating functional crosslinkers. google.com This dual-curing capability allows for the creation of interpenetrating polymer networks (IPNs) with tailored properties.

Precursors for Advanced Hybrid and Ceramic Materials

Organic-inorganic hybrid materials are composites where organic and inorganic components are mixed at a molecular or nanoscale level, often exhibiting properties superior to the individual components. researchgate.netcsic.esresearchgate.netnih.govnih.gov One route to these materials is through the sol-gel process, where organosilicon precursors like tetraethoxysilane (TEOS) are hydrolyzed and condensed to form a silica (B1680970) network.

This compound can be used to functionalize these hybrid materials. It can be grafted onto the surface of pre-formed inorganic particles (like silica) that have been surface-modified to introduce reactive groups (e.g., amino groups). Alternatively, it can be reacted with an organosilane precursor that also contains a reactive group (e.g., aminopropyltriethoxysilane). The isocyanate reacts with the amine, and the resulting molecule is then co-condensed with TEOS to incorporate the organic functionality directly into the silica network.

The presence of the chloromethylphenyl group within the hybrid material can impart specific functionalities, such as hydrophobicity or a site for further chemical modification. These hybrid materials find applications in coatings, sensors, and catalysis. csic.es

Explorations in Medicinal Chemistry and Biological Activity of Derivatives

Development of Potential Drug Intermediates and Lead Compounds

4-(Chloromethyl)phenyl isocyanate serves as a crucial building block in the synthesis of novel molecules with potential pharmacological activity. Its utility lies in its ability to introduce a reactive "warhead" or a specific binding motif into a larger molecular scaffold. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the straightforward conjugation of the 4-(chloromethyl)phenyl moiety to various molecular frameworks, thereby creating new chemical entities for biological screening.

Researchers have utilized this compound to generate libraries of derivatives for high-throughput screening, aiming to identify lead compounds for various therapeutic targets. The chloromethyl group, a latent electrophile, can be further modified or can participate in interactions with biological macromolecules, adding another layer of complexity and potential for targeted activity. This strategic use of this compound facilitates the exploration of chemical space and the discovery of new drug intermediates.

Anti-Cancer and Cytotoxic Activity of Derived Structures

A significant area of research involving this compound has been the development of derivatives with anti-cancer properties. The rationale behind this approach often involves the design of molecules that can selectively target and damage cancer cells.

Carbamate Derivatives in DNA-Binding and Cytotoxicity Studies (e.g., Hoechst 33258 Analogs)

One notable application of this compound is in the synthesis of carbamate derivatives of Hoechst 33258, a well-known DNA minor groove binding agent. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Hoechst 33258 itself exhibits fluorescent properties upon binding to DNA and has been used as a tool in cell biology. scbt.comrndsystems.com By reacting this compound with Hoechst 33258, researchers have created novel analogs with the aim of enhancing their DNA-binding affinity and cytotoxic effects against cancer cells. sigmaaldrich.com

The addition of the 4-(chloromethyl)phenylcarbamate moiety to the Hoechst 33258 scaffold can influence the molecule's interaction with DNA. sigmaaldrich.com The bulky aromatic group can affect the orientation and stability of the binding in the DNA minor groove. nih.govnih.gov Studies have shown that these modifications can lead to derivatives with significant cytotoxic activity in cancer cell lines, such as breast cancer MCF-7 cells. sigmaaldrich.com The mechanism of action is believed to involve the disruption of DNA structure and function, ultimately leading to cell death. mdpi.com

Table 1: Examples of Hoechst 33258 Analogs and their Biological Investigation

| Derivative Class | Starting Material | Key Feature | Investigated Activity |

| Carbamate Analogs | Hoechst 33258, this compound | Introduction of a 4-(chloromethyl)phenylcarbamate group | DNA-binding and cytotoxicity in cancer cells sigmaaldrich.com |

General Investigations into Isocyanate Derivative Anticancer Properties

Beyond the specific context of Hoechst 33258, the broader class of isocyanate derivatives has been explored for its anticancer potential. The isocyanate group itself is a reactive moiety that can interact with various biological nucleophiles, including amino acid residues in proteins. This reactivity can be harnessed to design molecules that covalently modify key proteins involved in cancer cell proliferation and survival.

Research has focused on synthesizing series of isocyanate-containing compounds and evaluating their cytotoxic effects against different cancer cell lines. nih.gov These studies aim to establish structure-activity relationships (SAR), identifying the chemical features that contribute to potent and selective anticancer activity. For instance, variations in the aromatic ring and the substituents attached to the isocyanate group can significantly impact the compound's biological profile.

Research into Biologically Active Compounds for Therapeutic Applications

The application of this compound extends to the synthesis of a wide array of biologically active compounds beyond just direct anticancer agents. Its role as a versatile chemical intermediate allows for its incorporation into molecules designed for various therapeutic purposes. georganics.sk For example, it can be used to create inhibitors of specific enzymes or to develop probes for studying biological processes. The ability to readily link the 4-(chloromethyl)phenyl group to different pharmacophores makes it a valuable tool in drug discovery programs targeting a range of diseases. nih.gov

Mechanism of Interaction with Biological Macromolecules (Amino Acids, Proteins)

The biological effects of derivatives of this compound are intrinsically linked to their interactions with biological macromolecules. The isocyanate group is known to react with the functional groups of amino acids, the building blocks of proteins. nih.govnih.gov Specifically, it can form covalent adducts with the N-terminal amino groups of proteins and the side chains of amino acids such as lysine, cysteine, and tyrosine. nih.govresearchgate.net

Contribution to Chlorinated Pharmaceutical Research and Drug Discovery

Chlorine is a common element found in many approved pharmaceutical drugs and plays a significant role in medicinal chemistry. nih.gov The presence of a chlorine atom can influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to its target. This compound contributes to this area of research by providing a readily available, chlorinated building block for the synthesis of new drug candidates. nih.gov

The incorporation of the 4-(chloromethyl)phenyl moiety can be a strategic design element in drug discovery. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a protein target. Moreover, the chloromethyl group provides a reactive handle for further chemical elaboration or for covalent interaction with the target, a strategy employed in the design of targeted covalent inhibitors. The use of this and similar chlorinated isocyanates continues to be an active area of investigation in the quest for novel and more effective therapeutic agents. georganics.sk

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods

Spectroscopic techniques are invaluable for gaining real-time insights into chemical reactions and for determining the structure of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Progression, Conversion, and Species Quantification (In situ and Inline Monitoring)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving isocyanates. researchgate.netresearchgate.netazom.commt.com The isocyanate group (–N=C=O) has a strong and characteristic absorption band in the mid-infrared region, typically between 2250 and 2285 cm⁻¹. This peak is well-isolated from other spectral features, making it an excellent marker for tracking the consumption of the isocyanate reactant.

In situ and inline monitoring using fiber-optic probes coupled with an FTIR spectrometer allows for real-time analysis of the reaction mixture without the need for sampling. researchgate.netresearchgate.netmt.com This approach provides continuous data on the concentration of the isocyanate, enabling the determination of reaction kinetics, conversion rates, and the identification of reaction endpoints. researchgate.netmt.com By tracking the disappearance of the isocyanate peak and the appearance of new peaks corresponding to the urethane (B1682113) linkage (around 1715 cm⁻¹ for the C=O stretch and 1518 cm⁻¹ for the N-H bend), a detailed profile of the reaction can be constructed. paint.org

Quantitative analysis is achievable by creating a calibration curve that correlates the absorbance of the isocyanate peak with its concentration. paint.orgazom.comspecac.com This allows for the precise quantification of unreacted 4-(chloromethyl)phenyl isocyanate in the final product. azom.com The intensity of the absorbance is directly proportional to the concentration, following the Beer-Lambert law. azom.com

Key FTIR Data for Isocyanate Analysis:

| Feature | Wavenumber (cm⁻¹) | Significance |

| Isocyanate (–N=C=O) stretch | 2250 - 2285 | Disappears as the reaction progresses. |

| Urethane C=O stretch | ~1715 | Appears as the urethane product is formed. paint.org |

| Urethane N-H bend | ~1518 | Appears as the urethane product is formed. paint.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of this compound and its reaction products. chemicalbook.comrsc.orgnih.gov

¹H NMR provides information about the number and types of protons in a molecule and their chemical environment. For this compound, the spectrum would show characteristic signals for the aromatic protons and the benzylic protons of the chloromethyl group. chemicalbook.com

¹³C NMR offers insights into the carbon skeleton of the molecule. The spectrum for this compound would display distinct peaks for the isocyanate carbon, the aromatic carbons, and the carbon of the chloromethyl group. nih.govchemicalbook.com

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for confirming the structure of the final products and identifying any potential side products formed during the reaction.

Typical NMR Data:

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹H | 4-Chlorophenyl isocyanate | Aromatic protons and signals corresponding to the specific structure. chemicalbook.com |

| ¹³C | Phenyl isocyanate | Isocyanate carbon, aromatic carbons. chemicalbook.com |

Mass Spectrometry (MS) in Coupled Chromatographic Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is a highly sensitive and selective method for identifying and quantifying this compound and related compounds. nih.govnih.govresearchgate.net

In LC-MS/MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. nih.govresearchgate.net The molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured. Tandem mass spectrometry (MS/MS) provides even greater selectivity by fragmenting the initial ions and analyzing the resulting fragment ions. nih.govastm.org This technique is particularly useful for analyzing complex mixtures and for detecting trace amounts of compounds. researchgate.netastm.org Derivatization of isocyanates is often employed to enhance their detection by LC-MS. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating the components of a mixture, allowing for their individual identification and quantification.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-performance variant (HPLC) are widely used for the analysis of isocyanates. nih.govresearchgate.netastm.orgepa.govepa.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. sielc.com

For the analysis of this compound, a reverse-phase HPLC method is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring of the isocyanate absorbs UV light, or more selectively with a mass spectrometer (LC-MS). researchgate.netastm.org Derivatization with reagents like 1-(2-pyridyl)piperazine (B128488) is a common practice to create stable derivatives that are more amenable to HPLC analysis. epa.gov

Typical HPLC Parameters for Isocyanate Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase epa.gov |

| Mobile Phase | Acetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer Gradient epa.gov |

| Detector | UV (e.g., 254 nm) or Mass Spectrometer epa.gov |

Gas Chromatography (GC) for Volatile By-products

Gas chromatography (GC) is the preferred method for the analysis of volatile organic compounds. researchgate.netepa.gov In the context of reactions involving this compound, GC is primarily used to identify and quantify any volatile by-products that may be formed. researchgate.net

The sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the volatility and interaction of the components with the stationary phase. researchgate.net A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for confident peak identification. mdpi.comnist.govnih.gov Due to the high polarity and low volatility of some isocyanate-related compounds like diamines, derivatization is often necessary to make them suitable for GC analysis. mdpi.com

Derivatization-Based Analytical Procedures for Isocyanate Detection and Quantification

The inherent reactivity of the isocyanate group makes its direct measurement challenging. Consequently, derivatization procedures, which convert the analyte into a more stable and easily detectable compound, are the most common methods for the detection and quantification of isocyanates like this compound. rsc.org These methods typically involve reacting the isocyanate with a nucleophilic reagent to form a stable urea (B33335) derivative, which can then be analyzed, often using High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com

The selection of a derivatizing agent is crucial and depends on the desired sensitivity and the analytical detector to be used (e.g., UV-Visible or fluorescence). rsc.orgnih.gov Several reagents have been established for this purpose.

1-(2-Methoxyphenyl)piperazine (MOPP) : This reagent reacts with isocyanates to form a urea derivative that can be detected by HPLC with ultraviolet (UV) or electrochemical (EC) detectors. nih.gov

9-(Methylaminomethyl)anthracene (MAMA) : MAMA creates a highly fluorescent urea derivative, allowing for very sensitive quantification using an HPLC system equipped with a fluorescence detector. nih.govsigmaaldrich.com

Tryptamine (B22526) (TRYP) : Similar to MAMA, tryptamine forms a fluorescent derivative, although its reactivity and fluorescence response may differ from other agents. nih.govsigmaaldrich.com

Phenyl isothiocyanate (PITC) : While itself an isothiocyanate, PITC is a well-known reagent for derivatizing amino acids, highlighting the broader utility of this class of reactions in analytical chemistry. nih.gov

A study comparing the relative reactivity of these agents with phenyl isocyanate found the order to be MOPP > MAMA > TRYP. nih.govsigmaaldrich.com The stability and detectability of the resulting derivative are key for accurate and reproducible quantification. nih.gov

| Derivatizing Agent | Resulting Derivative Type | Primary Analytical Technique | Detection Method |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine (MOPP) | Urea | HPLC | UV, Electrochemical (EC) |

| 9-(Methylaminomethyl)anthracene (MAMA) | Urea | HPLC | Fluorescence |

| Tryptamine (TRYP) | Urea | HPLC | Fluorescence |

| 1-(2-Pyridyl)piperazine | Urea | HPLC | UV, Electrochemical (EC) |

Real-Time Process Analytical Technology (PAT) in Isocyanate Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality attributes. longdom.orgglobalresearchonline.net For reactions involving the highly reactive this compound, PAT is invaluable for gaining process understanding, ensuring safety, and controlling product quality in real time. mt.comamericanpharmaceuticalreview.com

The cornerstone of PAT for isocyanate reaction monitoring is in-situ mid-infrared (mid-IR) spectroscopy, particularly utilizing a fiber-optic Attenuated Total Reflectance (ATR) probe. mt.comresearchgate.net This technique is ideally suited for this purpose due to the strong and distinct absorption band of the isocyanate functional group (-N=C=O). This asymmetrical stretching vibration appears in a clear spectral window between 2250 and 2285 cm⁻¹. researchgate.net

By inserting an ATR probe directly into the reaction vessel, spectra can be collected continuously. mt.comazom.com The progress of the reaction is monitored by tracking the decrease in the area or height of the isocyanate peak at ~2270 cm⁻¹. researchgate.netresearchgate.net This provides immediate data on the rate of isocyanate consumption, allowing for precise determination of reaction kinetics, identification of the reaction endpoint, and control over process parameters like temperature and reactant feed rates. mt.com This real-time data stream enables a shift from offline quality control to real-time quality assurance, enhancing process consistency and efficiency. americanpharmaceuticalreview.com

| PAT Tool | Application in Isocyanate Reaction Monitoring | Key Measurement Principle |

|---|---|---|

| Mid-IR Spectroscopy (FTIR-ATR) | Real-time, in-situ monitoring of isocyanate concentration. | Decrease in the characteristic -N=C=O absorption band at ~2250-2285 cm⁻¹. |

| Raman Spectroscopy | In-situ analysis of reaction mixtures, complementary to FTIR. | Monitors vibrational modes of the isocyanate group and other reactants/products. |

| Near-Infrared (NIR) Spectroscopy | Online monitoring of reaction progress and endpoint determination. | Analysis of overtone and combination bands of functional groups. globalresearchonline.net |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For isocyanates, these calculations help to elucidate the intricate steps involved in processes like urethane (B1682113) and polyurethane formation. By employing methods such as Density Functional Theory (DFT) and high-level ab initio calculations, a detailed picture of reaction energetics and geometries can be constructed. mdpi.comrsc.org

Due to its structural similarity, phenyl isocyanate (PhNCO) is frequently used as a model system to study the reactivity of aromatic isocyanates like 4-(Chloromethyl)phenyl isocyanate. The fundamental reaction of urethane formation involves the addition of an alcohol to the isocyanate group. mdpi.comnih.gov

Computational studies on the reaction between phenyl isocyanate and alcohols (like methanol (B129727) or propanol) reveal that the process can proceed through different mechanisms depending on the reaction conditions. mdpi.commdpi.comnih.gov In the absence of a catalyst, the reaction is thought to occur via a concerted mechanism. A reactant complex (RC) first forms between the isocyanate and the alcohol. mdpi.com The system then proceeds through a transition state (TS) where the N=C=O group of the isocyanate bends, activating the carbon atom for a nucleophilic attack by the alcohol's oxygen. mdpi.com Simultaneously, the alcohol's O-H bond breaks, and a new N-H bond forms, leading to the final urethane product. mdpi.com

The presence of excess alcohol or isocyanate can alter the mechanism. mdpi.comnih.gov

Alcohol Excess: When alcohol is in excess, it can form hydrogen-bonded associates (dimers, trimers). nih.govresearchgate.net The reaction then proceeds with these alcohol associates, and calculations show that the energy barrier for the reaction decreases as the degree of alcohol association increases. researchgate.net

Isocyanate Excess: In an excess of isocyanate, a newly proposed two-step mechanism suggests that an allophanate (B1242929) is formed as an intermediate. This pathway involves a six-centered transition state. mdpi.comnih.gov

The 4-(chloromethyl) substituent on the phenyl ring is expected to influence the reactivity of the isocyanate group. As an electron-withdrawing group, it would increase the electrophilicity of the isocyanate carbon, likely making it more susceptible to nucleophilic attack and thus more reactive than unsubstituted phenyl isocyanate.